1,11-Dodecadiene

Catalog No.
S749105
CAS No.
5876-87-9
M.F
C12H22
M. Wt
166.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,11-Dodecadiene

CAS Number

5876-87-9

Product Name

1,11-Dodecadiene

IUPAC Name

dodeca-1,11-diene

Molecular Formula

C12H22

Molecular Weight

166.3 g/mol

InChI

InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4H,1-2,5-12H2

InChI Key

IYPLTVKTLDQUGG-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCC=C

Canonical SMILES

C=CCCCCCCCCC=C

Endogenous Signaling:

A 2012 study published in the journal "Chemical Research in Toxicology" explored the potential of 1,11-dodecadiene and other dienes to act as endogenous signaling molecules. The study utilized computational modeling to assess the interaction of these dienes with the estrogen receptor (ER), a protein involved in various cellular functions. The findings suggested that 1,11-dodecadiene might have weak ER-modulating activity, although further research is needed to confirm this and elucidate its potential biological significance [].

Environmental Screening:

The United States Environmental Protection Agency (EPA) included 1,11-dodecadiene in its Endocrine Disruptor Screening Program (EDSP). This program aims to identify chemicals that might interfere with hormonal functions in humans and wildlife. Through "in silico" (computer-based) screening, researchers evaluated the potential of 1,11-dodecadiene to mimic the effects of estrogen and androgen hormones []. The results of this screening are not publicly available, but it highlights the potential interest in understanding the potential environmental impact of this compound.

Future Research Directions:

Given the limited research on 1,11-dodecadiene, further investigation is needed to explore its potential applications and understand its properties and interactions. Some potential areas of future research include:

  • Confirmation of its potential ER-modulating activity: Further studies using in vitro and in vivo models are required to confirm the initial findings from the computational studies and elucidate the specific mechanisms by which 1,11-dodecadiene might interact with the ER.
  • Exploration of other biological activities: Investigating the potential interaction of 1,11-dodecadiene with other receptors or enzymes could reveal additional biological functions that might be relevant for health or disease.
  • Environmental impact assessment: Further studies are needed to understand the potential environmental occurrence, fate, and effects of 1,11-dodecadiene, particularly considering the initial screening results from the EPA's EDSP program.

1,11-Dodecadiene is a long-chain unsaturated hydrocarbon with the molecular formula C12H22. This compound features two double bonds located at the first and eleventh carbon atoms, which contribute to its reactivity and chemical properties. It appears as a colorless liquid with a hydrocarbon-like odor and is classified as a combustible substance. Due to its structure, 1,11-Dodecadiene is known for its ability to participate in various

As mentioned earlier, the specific mechanism of action of 1,11-dodecadiene in biological systems remains unknown due to limited research.

While detailed safety data for 1,11-dodecadiene is lacking, general safety precautions for handling organic compounds should be followed:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling the compound.
  • Ensure proper ventilation when working with organic compounds.
  • Be familiar with general procedures for handling flammable liquids, if applicable.
Due to its unsaturation:

  • Addition Reactions: The double bonds allow for reactions with halogens (e.g., bromine) and hydrogen, leading to the formation of dihalides or alkanes.
  • Polymerization: It can polymerize to form long-chain polymers, which are essential in the production of synthetic materials.
  • Oxidation: Under specific conditions, it can be oxidized to yield various oxygenated products.
  • Olefin Cross-Metathesis: This compound can engage in olefin cross-metathesis reactions with vinylphosphonic acid in the presence of a ruthenium-carbene catalyst.

1,11-Dodecadiene can be synthesized through various methods:

  • Dehydration of Fatty Alcohols: A common synthetic route involves dehydrating fatty alcohols in the presence of a catalyst, which removes water molecules and forms the diene structure.
  • Olefin Metathesis: Another method includes using metathesis reactions involving other olefins to produce 1,11-Dodecadiene .

1,11-Dodecadiene has diverse applications across several fields:

  • Chemical Industry: Used as an intermediate in synthesizing various organic compounds.
  • Material Science: Serves as a valuable cross-linking agent in polymer membranes, affecting properties like permeability and selectivity for gases.
  • Coatings and Plastics: Employed in producing coatings, paints, rubber, and plastics due to its polymerizable nature .

1,11-Dodecadiene can be compared with other long-chain dienes based on their structural characteristics and reactivity:

Compound NameMolecular FormulaNotable Features
1,5-HexadieneC6H10Shorter chain; similar reactivity but different properties.
1,9-DecadieneC10H16Comparable chemical behavior; differing chain length and applications.
1,7-OctadieneC8H14Intermediate chain length; similar reactivity patterns.
4,5,9-TriolC12H22O3Contains hydroxyl groups; differs significantly in reactivity due to functional groups.

1,11-Dodecadiene stands out due to its specific chain length and the positioning of its double bonds, which confer unique properties and reactivity patterns compared to these similar compounds .

XLogP3

6.3

Boiling Point

208.5 °C

Other CAS

5876-87-9

Wikipedia

1,11-Dodecadiene

Dates

Last modified: 08-15-2023

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